molecular formula C21H22N4O4 B7714134 1-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-2-methylpiperidine

1-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-2-methylpiperidine

Cat. No.: B7714134
M. Wt: 394.4 g/mol
InChI Key: BOXMHFUQUFJANX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-2-methylpiperidine is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, an oxadiazole ring, a nitrophenyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-2-methylpiperidine typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the reaction of the oxadiazole intermediate with 4-methoxybenzaldehyde in the presence of a suitable catalyst.

    Nitration of the Phenyl Ring: The nitration of the phenyl ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Piperidine Ring: The final step involves the cyclization of the intermediate with 2-methylpiperidine under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-2-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carboxyl group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Hydroxy or carboxy derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

1-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-2-methylpiperidine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of 1-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-2-methylpiperidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.

Comparison with Similar Compounds

  • 1-{4-[3-(4-Hydroxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-2-methylpiperidine
  • 1-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-2-methylpiperidine

Comparison:

  • Uniqueness: The presence of the methoxy group in 1-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-2-methylpiperidine imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets.
  • Reactivity: The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s binding affinity and specificity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(4-methoxyphenyl)-5-[4-(2-methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-14-5-3-4-12-24(14)18-11-8-16(13-19(18)25(26)27)21-22-20(23-29-21)15-6-9-17(28-2)10-7-15/h6-11,13-14H,3-5,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXMHFUQUFJANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.